molecular formula C19H18ClFN2O3S B2600753 (Z)-2-(4-chlorophenoxy)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865163-02-6

(Z)-2-(4-chlorophenoxy)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2600753
CAS No.: 865163-02-6
M. Wt: 408.87
InChI Key: GMFCDAKCWIHUIR-QOCHGBHMSA-N
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Description

(Z)-2-(4-chlorophenoxy)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes a chlorophenoxy group, an ethoxyethyl side chain, and a fluorobenzo[d]thiazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-chlorophenoxy)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-ethoxyethyl carboxylic acid, under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 4-chlorophenol reacts with an appropriate electrophilic intermediate.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-chlorophenoxy)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, the compound could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific molecular targets in the body makes it a promising candidate for further pharmacological studies.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-(4-chlorophenoxy)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-bromophenoxy)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide: Similar structure with a bromine atom instead of chlorine.

    (Z)-2-(4-methylphenoxy)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide: Similar structure with a methyl group instead of chlorine.

    (Z)-2-(4-chlorophenoxy)-N-(3-(2-methoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide: Similar structure with a methoxyethyl group instead of ethoxyethyl.

Uniqueness

The uniqueness of (Z)-2-(4-chlorophenoxy)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group, ethoxyethyl side chain, and fluorobenzo[d]thiazole moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O3S/c1-2-25-10-9-23-16-8-5-14(21)11-17(16)27-19(23)22-18(24)12-26-15-6-3-13(20)4-7-15/h3-8,11H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFCDAKCWIHUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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